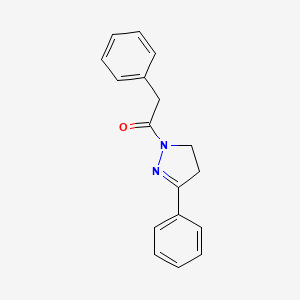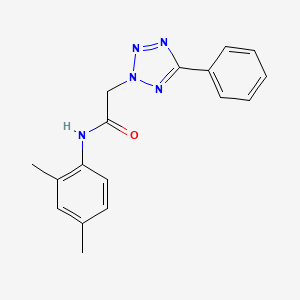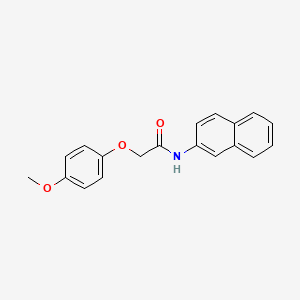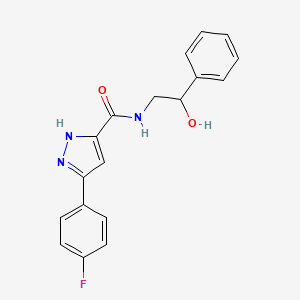
2-PHENYL-1-(3-PHENYL-4,5-DIHYDROPYRAZOL-1-YL)ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanone is a heterocyclic compound that features a pyrazoline ring. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenyl-1-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanone can be synthesized through the reaction of an α,β-unsaturated ketone with hydrazine hydrate in the presence of acetic acid. The reaction typically involves refluxing the mixture for several hours, followed by cooling and purification .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolines and pyrazoles, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
2-Phenyl-1-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanone involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as topoisomerase and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-3-(3-phenyl-4,5-dihydropyrazol-1-yl)propan-1-one
- 3-Phenyl-5-(3-phenyl-4,5-dihydropyrazol-1-yl)pentan-2-one
Uniqueness
2-Phenyl-1-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
2-phenyl-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(13-14-7-3-1-4-8-14)19-12-11-16(18-19)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCSAPOGGDNCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyclopropyl-8-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5581075.png)
![11-Phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B5581085.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5581088.png)
![N-({(2S,4S)-4-fluoro-1-[(1-methylcyclopropyl)carbonyl]pyrrolidin-2-yl}methyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B5581095.png)


![1-(2-aminoethyl)-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5581122.png)

![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5581124.png)
![3-chloro-4-[(2-ethylphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5581147.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5581165.png)
![5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B5581171.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5581176.png)
